molecular formula C19H22N2O3 B269274 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide

3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide

Cat. No. B269274
M. Wt: 326.4 g/mol
InChI Key: UNNZLNGQCSECJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide, also known as EPNB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide is not fully understood. However, it has been proposed that 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been shown to have anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects
3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide has been found to have a low toxicity profile and does not appear to have any significant adverse effects on normal cells.

Advantages and Limitations for Lab Experiments

3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high degree of purity and stability, which makes it suitable for use in various assays and experiments. However, 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in aqueous systems. It also has limited bioavailability, which can limit its use in vivo.

Future Directions

There are several possible future directions for research on 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide. One area of research could be to further investigate the mechanism of action of 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide and its effects on gene expression. Another area of research could be to investigate the potential of 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide as a neuroprotective agent and its effects on neurological disorders. Additionally, further studies could be conducted to investigate the potential of 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide as a therapeutic agent for cancer and other diseases. Finally, research could be conducted to optimize the synthesis of 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide involves the reaction of 4-ethoxybenzoic acid with propylamine in the presence of thionyl chloride to form 4-ethoxybenzoyl chloride. This is then reacted with 4-aminobenzamide in the presence of triethylamine to yield the final product, 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide. The synthesis of 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide has been extensively studied and optimized to obtain high yields and purity.

Scientific Research Applications

3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, antitumor, and analgesic effects. It has also been studied for its potential as a neuroprotective agent and for its ability to inhibit the growth of cancer cells. 3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide has been found to be effective in various animal models of disease, including arthritis, cancer, and neuropathic pain.

properties

Product Name

3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3-[(4-ethoxybenzoyl)amino]-N-propylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-12-20-18(22)15-6-5-7-16(13-15)21-19(23)14-8-10-17(11-9-14)24-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

UNNZLNGQCSECJL-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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